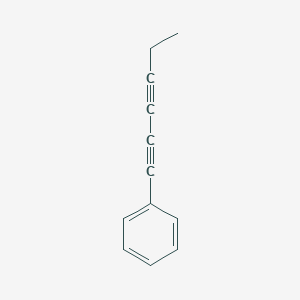

Hexa-1,3-diynylbenzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

10508-66-4 |

|---|---|

Molecular Formula |

C12H10 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

hexa-1,3-diynylbenzene |

InChI |

InChI=1S/C12H10/c1-2-3-4-6-9-12-10-7-5-8-11-12/h5,7-8,10-11H,2H2,1H3 |

InChI Key |

BRCIUCONXSZSKN-UHFFFAOYSA-N |

SMILES |

CCC#CC#CC1=CC=CC=C1 |

Canonical SMILES |

CCC#CC#CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Hexa 1,3 Diynylbenzene

Established Synthetic Routes to Aryl 1,3-Diynes

The construction of the 1,3-diyne linkage is a cornerstone of acetylenic chemistry. Over the years, several reliable methods have been established, with oxidative coupling of terminal alkynes being one of the most fundamental approaches.

The oxidative homocoupling of terminal alkynes represents a classical and straightforward method for synthesizing symmetrical 1,3-diynes. researchgate.net This transformation, widely known as the Glaser-Eglinton-Hay coupling, involves the dimerization of a terminal alkyne in the presence of a metal catalyst and an oxidant. researchgate.net The reaction typically employs a copper salt, such as copper(I) or copper(II) chloride, often in conjunction with an amine base like pyridine (B92270) or N,N,N',N'-tetramethylethylenediamine (TMEDA), with oxygen serving as the terminal oxidant. researchgate.netacs.org

The choice of the catalytic system is a critical factor for the successful synthesis of symmetrical 1,4-disubstituted-1,3-diynes. nih.gov While copper-based systems are traditional, various other transition metals, including palladium, have been employed to facilitate this transformation. nih.gov For instance, an efficient protocol utilizes a palladium(II) complex co-catalyzed by silver(I) nitrate (B79036) (AgNO₃) in an aqueous media under aerobic conditions, affording excellent yields of the desired diyne products. nih.gov The reaction conditions, such as temperature and the choice of base, can be optimized to achieve near-quantitative yields. acs.orgnih.gov

| Catalyst System | Base | Oxidant | Solvent | Temperature (°C) | Yield (%) of 1,4-Diphenylbuta-1,3-diyne | Reference |

| CuCl/TMEDA | DBU/DABCO | O₂ | Acetonitrile (B52724) | Ambient | up to 99 | acs.org |

| CuCl₂/Et₃N | Et₃N | Air | Solvent-free | 60 | >96 | rsc.org |

| Pd(II) complex/AgNO₃ | Cs₂CO₃ | Air | n-Butanol/H₂O | 60 | 99 | nih.gov |

| CuI/TMEDA | - | Air (Microwave) | Solvent-free | 100 | 82 | researchgate.net |

| Cu₂O | - | Air | Toluene | 110 | 95 | sioc-journal.cn |

| This table presents data for the homocoupling of phenylacetylene (B144264), a representative reaction for the synthesis of symmetrical aryl diynes. |

Transition-Metal-Catalyzed Approaches

Transition-metal catalysis is central to modern organic synthesis, and the formation of the C(sp)-C(sp) bond in diynes is no exception. Copper and palladium are the most prominent metals used for this purpose, each offering distinct advantages and mechanistic pathways.

Copper-catalyzed reactions are the archetypal method for alkyne couplings, dating back to the original Glaser coupling in 1869. semanticscholar.org These reactions typically proceed through the formation of a copper acetylide intermediate, which then undergoes oxidative coupling. The Hay modification, which uses a catalytic amount of a Cu(I) salt with a chelating amine like TMEDA and oxygen, is a widely used improvement. acs.org The efficiency of the Cu(I)-catalyzed oxidative homocoupling is highly dependent on the selection of the base and ligand. acs.org For example, using CuCl with TMEDA and a strong, non-nucleophilic base like DBU in acetonitrile can lead to symmetrical 1,3-diynes in yields up to 99%. acs.org

Beyond homocoupling, copper catalysis is integral to other transformations leading to diynes. In an innovative one-pot method starting from 1,1-dibromoalkenes, copper(I) iodide (CuI) is used as a catalyst in conjunction with a base to directly form the 1,3-diyne structure, avoiding the isolation of a terminal alkyne intermediate. semanticscholar.org

Palladium catalysis offers a powerful and versatile alternative for the synthesis of aryl diynes. While often used in combination with copper in Sonogashira cross-coupling reactions, palladium can also catalyze homocoupling reactions. A notable system involves a palladium(II) complex with a silver(I) salt as a co-catalyst, which efficiently produces symmetrical 1,4-disubstituted-1,3-diynes in good to excellent yields under aerobic conditions. nih.gov

Furthermore, palladium catalysts are crucial for constructing unsymmetrical 1,3-diynes and more complex architectures. rsc.org For instance, a highly efficient method for synthesizing unsymmetrical 1,3-diynes involves the selective cross-coupling of 1,1-dibromoethylenes with alkynylaluminums using a palladium-phosphine complex as the catalyst. rsc.org Palladium-catalyzed benzannulation reactions between enynes and 1,3-butadiynes also provide a route to highly substituted alkynyl benzene (B151609) derivatives. nih.gov

| Catalyst | Co-catalyst/Ligand | Reactants | Product Type | Reference |

| Pd(II) complex | AgNO₃ | Aromatic terminal alkynes | Symmetrical 1,3-diynes | nih.gov |

| Pd₂(dba)₃ | TFP | 1,1-Dibromoethylenes + Alkynylaluminums | Unsymmetrical 1,3-diynes | rsc.org |

| Pd(PPh₃)₄ | - | Enynes + 1,3-Butadiynes | Alkynyl-substituted benzenes | nih.gov |

Innovations in Synthesis Strategy

Recent research has focused on developing more efficient, economical, and environmentally friendly methods for synthesizing aryl 1,3-diynes. These innovations often involve novel starting materials or one-pot procedures that reduce the number of synthetic steps.

A significant innovation in the synthesis of 1,3-diynes is their direct formation from 1,1-dibromoalkenes. semanticscholar.org Traditionally, the synthesis of a 1,3-diyne from a 1,1-dibromoalkene would be a two-step process: first, conversion to a terminal alkyne, followed by oxidative coupling. semanticscholar.org However, a recently developed method achieves this transformation in a single, pot-economic step. semanticscholar.org

This process utilizes hydrated 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU·H₂O) as both a reagent and a base, with a catalytic amount of CuI. semanticscholar.org The reaction proceeds under solvent-free conditions at ambient temperature, making it a greener and more efficient alternative to existing methods. semanticscholar.org The proposed mechanism involves the formation of a 1-bromoalkyne intermediate, which then undergoes copper-catalyzed coupling, bypassing the formation of a terminal alkyne. semanticscholar.org Palladium-catalyzed methods have also been developed that use 1,1-dibromoethylenes as starting materials to produce unsymmetrical 1,3-diynes via cross-coupling with organoaluminum reagents. rsc.org These approaches highlight a strategic shift towards using readily available starting materials like gem-dibromoalkenes for the direct synthesis of complex alkyne structures. sioc-journal.cn

Solvent-Free Reaction Conditions

The synthesis of 1,3-diynes, including phenyl-substituted structures analogous to hexa-1,3-diynylbenzene, has seen significant advancements through the development of solvent-free reaction conditions. These methods are recognized for being more environmentally friendly and economical. tandfonline.com A prominent approach involves the copper-catalyzed oxidative homocoupling of terminal alkynes. tandfonline.comrsc.org

One highly efficient, green methodology utilizes microwave irradiation. tandfonline.comresearchgate.net In a typical procedure, a terminal alkyne undergoes homocoupling in the presence of a catalytic system, commonly composed of copper(I) iodide (CuI) and N,N,N',N'-tetramethylethylenediamine (TMEDA). tandfonline.comresearchgate.net The reaction uses air as the oxidant and is completed in a short timeframe, often around 10 minutes at 100°C, affording the desired symmetrical 1,3-diynes in moderate to excellent yields. tandfonline.comresearchgate.net This protocol has been successfully applied to a range of terminal alkynes, including aromatic and aliphatic variants. tandfonline.com

Another effective solvent-free method employs a catalytic amount of copper(II) chloride (CuCl₂) and an organic base like triethylamine (B128534) (Et₃N). rsc.org The reaction mixture, consisting of the terminal alkyne and the catalyst system, is stirred at a moderately elevated temperature (e.g., 60°C) in the open air for several hours. rsc.org This process also provides good yields of the corresponding symmetrical diynes and demonstrates the versatility of copper catalysts in facilitating these transformations without a bulk solvent medium. rsc.org The absence of a solvent simplifies the work-up procedure, as the crude product can often be isolated by simple filtration and purified via column chromatography. rsc.org

The following table summarizes representative examples of solvent-free synthesis of symmetrical 1,3-diynes, showcasing the conditions and yields for various substrates.

| Entry | Alkyne Substrate | Catalyst System | Conditions | Yield (%) | Source |

| 1 | Phenylacetylene | CuI / TMEDA | MW, 100°C, 10 min | 95 | researchgate.net |

| 2 | 4-Ethynyltoluene | CuI / TMEDA | MW, 100°C, 10 min | 76 | researchgate.net |

| 3 | 1-Ethynyl-4-methoxybenzene | CuI / TMEDA | MW, 100°C, 10 min | 92 | researchgate.net |

| 4 | 1-Ethynyl-4-chlorobenzene | CuI / TMEDA | MW, 100°C, 10 min | 90 | researchgate.net |

| 5 | Propargyl alcohol | CuI / TMEDA | MW, 100°C, 10 min | 75 | tandfonline.com |

| 6 | Phenylacetylene | CuCl₂ / Et₃N | 60°C, 10 h | >96 | rsc.org |

Stereochemical Control in Polyacetylene Synthesis

While this compound is a small molecule, it represents a fundamental structural unit within the broader class of polyynes and conjugated polymers like polyacetylene. In the synthesis of polyacetylenes, controlling the stereochemistry—the spatial arrangement of atoms—is of paramount importance as it dictates the material's electronic and physical properties. mdpi.comyoutube.com Polyacetylene exists primarily in two stereoisomeric forms: the cis-transoidal and the trans-transoidal conformations. mdpi.comyoutube.com Achieving stereoregularity, or a consistent and repeating stereochemistry along the polymer chain, is a key challenge in synthetic polymer chemistry. mdpi.cominnovations-report.com

The choice of catalyst is the most critical factor in directing the stereochemical outcome of acetylene (B1199291) polymerization. mdpi.com Different catalyst systems can selectively produce either the cis or trans isomer. mdpi.com For instance, Ziegler-Natta catalysts, famously used in the initial development of conductive polymers, are known to facilitate acetylene polymerization, although the precise mechanism and stereocontrol can be complex. youtube.com

More recent advancements have relied on well-defined organometallic catalysts, particularly rhodium-based complexes, which enable living polymerizations. mdpi.com These systems offer exceptional control over the polymer's molecular weight and polydispersity, and crucially, they can produce stereochemically well-defined cis-transoidal polymers that often adopt a helical structure. mdpi.com The ability to tailor the catalyst's ligand environment allows for fine-tuning of the polymerization process, making it possible to prepare specific isomers. mdpi.com

Another innovative approach for achieving absolute stereochemical control involves on-surface synthesis. innovations-report.com In this method, precursor molecules are adsorbed onto a crystalline metallic surface, such as Cu(110). Thermal activation then initiates a cascade of dehydrogenation reactions that are sterically constrained by the substrate surface. This epitaxial guidance forces the formation of a specific isomer, leading to the direct transformation of precursor molecules into all-trans conjugated polyenes with a precisely determined chain length and stereochemistry. innovations-report.com This technique leverages surface constraints to overcome the challenges of selectivity that are common in solution-phase synthesis. innovations-report.com

The table below highlights different synthetic strategies and their influence on the resulting polyacetylene stereochemistry.

| Synthetic Method | Catalyst / Conditions | Resulting Stereochemistry | Key Features | Source |

| Living Polymerization | Rh-based complexes (e.g., Rh(nbd)BPh₄) | cis-transoidal | Well-defined molecular weight; low polydispersity; helical structures. | mdpi.com |

| Ziegler-Natta Catalysis | Ti(O-n-Bu)₄ / AlEt₃ | cis or trans (depends on temp.) | Classic method for conductive polymers; control can be limited. | youtube.com |

| On-Surface Synthesis | Surface constraints on Cu(110) | all-trans | Unprecedented control over length and stereochemistry; direct formation of conjugated polyenes. | innovations-report.com |

| ROMP (Ring-Opening Metathesis Polymerization) | Various (e.g., Schrock or Grubbs catalysts) | Precursor polymer, then thermal elimination | Produces a soluble prepolymer; byproduct elimination yields polyacetylene. | youtube.com |

Mechanistic Investigations of Hexa 1,3 Diynylbenzene Transformations

Reaction Mechanisms of Alkyne Functionalizations

The conjugated diyne portion of hexa-1,3-diynylbenzene is the primary site for functionalization reactions. Metal-catalyzed hydrofunctionalization, which involves the addition of a heteroatom-hydrogen bond across a triple bond, is a prominent transformation pathway. The presence of two conjugated C≡C bonds introduces challenges in controlling chemo-, regio-, and stereoselectivity, as reactions can potentially occur as 1,2-monoaddition, 3,4-monoaddition, 1,4-monoaddition, or double addition. mdpi.comdntb.gov.ua

Transition metal catalysis is crucial for activating the diyne system. For instance, gold(I)-catalyzed reactions have been shown to proceed via a stepwise double hydroarylation pathway in related diyne systems. mdpi.com Palladium-catalyzed systems are also effective; for example, the hydrophenylation of 1,4-bis(trimethylsilyl)-1,3-butadiyne (B1295365) using a palladium catalyst resulted in both single and double phenylated products. mdpi.com

Key Mechanistic Features of Hydrofunctionalization:

Regioselectivity: In the hydroboration of symmetrically substituted 1,3-diynes using ruthenium(II) hydride catalysts, the boron atom adds to the internal position of the diyne system. mdpi.com

Stereoselectivity: These reactions typically proceed via a syn-addition of the Y-H bond across one of the alkyne units. mdpi.com

Catalytic Systems: A variety of metals, including gold, palladium, ruthenium, and copper, can catalyze these transformations, each potentially offering different selectivity based on the metal center and ligands. mdpi.comdntb.gov.ua

Another significant functionalization pathway is the 1,3-dipolar cycloaddition , a concerted, pericyclic reaction between a 1,3-dipole (like an azide (B81097) or nitrile oxide) and a dipolarophile (the alkyne). organic-chemistry.orgwikipedia.orgyoutube.com This reaction, often called the Huisgen cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. organic-chemistry.orgwikipedia.org When an alkyne is used as the dipolarophile, the resulting heterocycle is aromatic. wikipedia.orgyoutube.com The copper-catalyzed version, known as a "click reaction," proceeds through a multi-step mechanism and offers high regioselectivity, typically yielding 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. youtube.com

Table 1: Catalytic Systems for Functionalization of 1,3-Diynes

| Reaction Type | Catalyst System | Substrates | Product Type | Mechanistic Insight |

| Hydroboration | [RuHCl(CO)(PPh₃)₃] | 1,4-Diaryl-1,3-diynes, Pinacolborane | 2-Boryl-1,3-enynes | Syn-addition with boron at the internal position. mdpi.com |

| Hydroamination | [K₂Ca(NRPh)₄] | 1,4-Diphenyl-1,3-butadiyne, Secondary Amines | 1-Anilino-1,4-diphenylbut-1-ene-3-ynes | Monoaddition to one of the triple bonds. mdpi.com |

| Hydroarylation | Gold(I) Complexes | 1,3-Diynes, Pyrroles/Indoles | Carbazoles | Stepwise double hydroarylation involving a 6-endo-dig cyclization. mdpi.com |

| Azide-Alkyne Cycloaddition | Copper(I) | Azides, Alkynes | 1,2,3-Triazoles | Multi-step mechanism affording high regioselectivity. youtube.com |

| Nitrile Oxide-Alkyne Cycloaddition | None (Thermal) | Nitrile Oxides, Alkynes | Isoxazoles | Concerted pericyclic [4s+2s] cycloaddition. organic-chemistry.orgyoutube.com |

Aromatic Ring Reactivity in the Presence of Diynyl Substituents

The reactivity of the benzene (B151609) ring towards electrophilic aromatic substitution (EAS) is significantly influenced by the electronic properties of its substituents. libretexts.orglibretexts.org The hexa-1,3-diynyl group acts as an electron-withdrawing substituent, thereby deactivating the aromatic ring. This deactivation arises primarily from the inductive effect of the sp-hybridized carbon atoms of the alkyne, which are more electronegative than the sp²-hybridized carbons of the benzene ring. libretexts.org

As a result, this compound is less reactive towards electrophiles than benzene itself. Electron-withdrawing groups generally direct incoming electrophiles to the meta position. libretexts.org This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta positions the least deactivated and therefore the most favorable sites for electrophilic attack.

Table 2: Predicted Relative Reactivity in Electrophilic Aromatic Substitution

| Compound | Substituent | Electronic Effect of Substituent | Directing Effect | Predicted Reactivity vs. Benzene |

| Toluene | -CH₃ | Activating (Electron-donating) | ortho, para | Faster |

| Benzene | -H | Reference | N/A | 1 |

| This compound | -C≡C-C≡C-CH₃ | Deactivating (Electron-withdrawing) | meta | Slower |

| Nitrobenzene | -NO₂ | Strongly Deactivating (Electron-withdrawing) | meta | Much Slower |

Intramolecular Cyclization Pathways

Unsaturated systems like this compound can undergo thermally induced intramolecular cyclizations. Mechanistic studies on analogous compounds, such as hexa-1,3-dien-5-yne, provide insight into potential pathways. The thermal cycloisomerization of hexa-1,3-dien-5-yne proceeds through an initial cyclization to an allenic cyclohexa-1,2,4-triene, also known as isobenzene. researchgate.net This highly strained intermediate can then rearrange to the stable aromatic product, benzene, via two consecutive semanticscholar.orgitu.edu.tr-hydrogen shifts. researchgate.net

For this compound, a similar electrocyclization event could occur, known as the Hopf cyclization, which involves the 1,3-dien-5-yne subunit. researchgate.net The reaction would involve the cyclization between the C1 and C6 positions of a hexatriene-like system formed by the diyne and two double bonds of the benzene ring. This would lead to the formation of a highly reactive biradical or a strained polycyclic intermediate, which would subsequently rearrange to a more stable, likely naphthalene-based, aromatic system. The reaction is governed by the energetics of the transition states and the stability of the intermediates, which can be influenced by ring strain in cyclic analogues. researchgate.net

Polymerization Mechanisms and Oligomerization Studies

The presence of two reactive alkyne units makes this compound a bifunctional monomer capable of polymerization. The mechanisms are analogous to those observed for divinylbenzene (B73037) (DVB), a common cross-linking agent. semanticscholar.orgcapes.gov.br Anionic polymerization is a plausible pathway, where an initiator such as an organolithium reagent (e.g., n-BuLi) adds to one of the alkyne units, generating a carbanion. researchgate.net

Mechanism of Anionic Polymerization:

Initiation: The initiator adds to one of the terminal alkyne carbons, creating a propagating anionic center.

Propagation: The resulting anion attacks another monomer molecule, extending the polymer chain.

Cross-linking: Crucially, the pendant diynyl group on the polymer backbone can also react with a growing chain end or another initiator molecule. capes.gov.br This leads to the formation of a cross-linked, three-dimensional polymer network.

Depending on reaction conditions, this can lead to the formation of soluble, hyperbranched polymers at low conversion or insoluble, cross-linked gels at higher conversion. researchgate.net The process can be described as a self-condensing vinyl polymerization (SCVP), where the monomer also acts as a branching unit, leading to polymers with a high degree of branching. researchgate.net

Table 3: Anionic Polymerization of Bifunctional Aromatic Monomers

| Monomer | Initiator | Key Mechanistic Feature | Resulting Polymer Structure |

| Divinylbenzene (DVB) | Lithium diisopropylamide (LDA) | Initiation by addition of the alkylamino group to a vinyl group. semanticscholar.orgresearchgate.net | Soluble, linear, or hyperbranched polymer with pendant vinyl groups. semanticscholar.orgresearchgate.net |

| Divinylbenzene (DVB) | n-Butyllithium (nBuLi) | Reaction of both vinyl groups leads to cross-linking. researchgate.net | Insoluble, cross-linked network (gel). researchgate.net |

| This compound | Organolithium Reagent | Propagation via anionic attack on alkyne units; cross-linking via pendant diynyl groups. | Hyperbranched oligomers or cross-linked network. |

Pathways for Derivatization and Functional Group Interconversions

Functional group interconversion (FGI) allows for the transformation of the diynyl moiety into a variety of other functional groups, providing access to a wider range of derivatives. imperial.ac.uk The most common derivatization of alkynes is reduction.

Reduction of the Diyne System:

Partial Reduction: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) would selectively reduce the alkyne groups to cis-(Z)-alkenes.

Complete Reduction: Hydrogenation with a more active catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under hydrogen pressure will fully saturate the side chain, yielding hexylbenzene. imperial.ac.uk

Dissolving Metal Reduction: Using sodium or lithium metal in liquid ammonia (B1221849) typically reduces alkynes to trans-(E)-alkenes via a radical anion intermediate. imperial.ac.uk

These reductions are powerful tools for controlling the geometry and saturation level of the side chain. Other interconversions, such as the hydration of the alkyne groups (typically catalyzed by mercury salts) to produce ketones, are also possible pathways for derivatization.

Table 4: Functional Group Interconversions of the Diynyl Moiety

| Reagent(s) | Transformation | Product Functional Group | Stereochemical Outcome |

| H₂, Lindlar's Catalyst | Partial Reduction | Diene | cis, cis-(Z,Z) |

| H₂, Pd/C | Complete Reduction | Alkane | N/A |

| Na, NH₃ (l) | Partial Reduction | Diene | trans, trans-(E,E) |

| H₂O, H₂SO₄, HgSO₄ | Hydration | Diketone | N/A |

Advanced Spectroscopic Characterization of Hexa 1,3 Diynylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For Hexa-1,3-diynylbenzene, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound would provide crucial information about the number of different types of protons and their neighboring environments. The protons on the phenyl group would likely appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The protons of the ethyl group at the end of the diyne chain would exhibit characteristic splitting patterns. Specifically, the methyl protons (CH₃) would likely appear as a triplet, coupled to the adjacent methylene (B1212753) protons (CH₂), which in turn would appear as a quartet. The chemical shifts of these aliphatic protons would be influenced by the proximity of the conjugated diyne system.

Expected ¹H NMR Data for this compound (Note: This is a hypothetical data table based on known chemical shift ranges and coupling patterns for similar structural motifs.)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Phenyl-H | 7.2 - 7.5 | Multiplet | - |

| Methylene-H (CH₂) | ~2.4 | Quartet | ~7.5 |

| Methyl-H (CH₃) | ~1.2 | Triplet | ~7.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon environments in this compound. The six carbons of the phenyl ring would produce signals in the aromatic region (δ 120-140 ppm). The four sp-hybridized carbons of the diyne moiety would be expected to resonate in the region of δ 60-90 ppm. The sp³-hybridized carbons of the ethyl group would appear at higher field (lower ppm values).

Expected ¹³C NMR Data for this compound (Note: This is a hypothetical data table based on known chemical shift ranges for similar functional groups.)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Phenyl (quaternary) | 130 - 135 |

| Phenyl (CH) | 125 - 130 |

| Alkyne (C≡C) | 65 - 85 |

| Methylene (CH₂) | 10 - 20 |

| Methyl (CH₃) | 5 - 15 |

Two-Dimensional NMR Correlation Techniques (e.g., HSQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional NMR techniques would be employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would establish direct one-bond correlations between protons and the carbons they are attached to. This would allow for the unambiguous assignment of the signals for the phenyl CH groups, the methylene (CH₂) group, and the methyl (CH₃) group.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum would reveal correlations between protons and carbons that are two or three bonds apart. This would be critical for establishing the connectivity of the entire molecule. For instance, correlations would be expected between the protons of the phenyl group and the nearest alkyne carbon, and between the methylene protons and the adjacent alkyne and methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-resolution mass spectrometry would be used to determine the exact mass of this compound with high precision. This would allow for the calculation of its molecular formula (C₁₂H₁₀), confirming the elemental composition. The fragmentation pattern observed in the mass spectrum would provide further structural information, with expected fragments corresponding to the loss of the ethyl group or cleavage of the diyne chain.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. For this compound, the most characteristic vibrational modes would be associated with the carbon-carbon triple bonds of the diyne moiety and the aromatic ring. A sharp, and likely weak, absorption band in the IR spectrum between 2100 and 2260 cm⁻¹ would be indicative of the C≡C stretching vibration. The aromatic C-H and C=C stretching vibrations would be observed in their characteristic regions of the spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to be dominated by vibrations of the phenyl ring and the conjugated diyne chain.

The most characteristic vibrations include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹ masterorganicchemistry.com. The acetylenic C-H stretch of the terminal alkyne is expected as a sharp, intense band around 3300 cm⁻¹.

C≡C Triple Bond Stretching: The stretching of the conjugated carbon-carbon triple bonds gives rise to absorptions in the region of 2100-2260 cm⁻¹ masterorganicchemistry.com. Due to conjugation, two distinct bands may be observed, corresponding to the symmetric and asymmetric stretching modes of the diyne moiety. For a similar compound, phenylacetylene (B144264), a prominent C≡C stretching band is a key feature of its IR spectrum spectrabase.comresearchgate.net.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl ring typically occur in the 1450-1600 cm⁻¹ region.

C-H Bending: Aromatic C-H out-of-plane bending vibrations are found at lower wavenumbers (690-900 cm⁻¹) and are indicative of the substitution pattern on the benzene (B151609) ring.

The conjugation of the diyne with the phenyl ring can slightly lower the frequency of the C≡C stretching vibrations compared to non-conjugated alkynes.

Table 1: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Acetylenic C-H Stretch | ~3300 | Strong, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C≡C Stretch (Asymmetric) | 2200 - 2260 | Medium to Strong |

| C≡C Stretch (Symmetric) | 2100 - 2150 | Weak to Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Aromatic C-H Bending | 690 - 900 | Strong |

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is an excellent complementary technique to IR spectroscopy. It is particularly sensitive to the vibrations of non-polar bonds with high polarizability, such as the C≡C triple bonds in this compound.

Key features expected in the Raman spectrum include:

C≡C Triple Bond Stretching: The symmetric C≡C stretching vibration of the diyne unit, which may be weak in the IR spectrum, is expected to produce a very strong and sharp signal in the Raman spectrum, typically in the 2100-2250 cm⁻¹ range. The high polarizability of the elongated π-electron system of the conjugated diyne makes this a characteristic and easily identifiable peak. For example, the Raman spectrum of phenylacetylene shows a distinct peak corresponding to the alkyne stretch.

Aromatic Ring Vibrations: The "ring breathing" mode of the phenyl group, typically observed around 1000 cm⁻¹, is also expected to be a prominent feature. Other aromatic C=C stretching modes will also be present in the 1400-1600 cm⁻¹ region.

The intensity of the C≡C stretching band in the Raman spectrum is significantly enhanced due to conjugation, making it a powerful tool for studying such systems.

Table 2: Prominent Raman Shifts Expected for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| C≡C Stretch (Symmetric) | 2100 - 2250 | Very Strong |

| Aromatic C=C Stretch | 1580 - 1610 | Strong |

| Aromatic Ring Breathing | ~1000 | Medium to Strong |

| Acetylenic C-H Stretch | ~3300 | Medium |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the transitions of π-electrons to higher energy orbitals (π → π* transitions). The extended conjugation in this compound, involving the phenyl ring and the diyne chain, significantly influences its electronic spectrum.

The conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the absorption of UV or visible light occurs at longer wavelengths (a bathochromic or red shift) compared to the non-conjugated chromophores. For instance, benzene exhibits absorption bands around 180, 200, and 255 nm. The extension of conjugation with the diyne system is expected to shift these absorptions to significantly longer wavelengths.

The UV-Vis spectrum of phenyl-substituted polyynes typically shows multiple absorption bands with fine vibrational structure, which is characteristic of rigid, conjugated systems. Theoretical studies and experimental data for related polyynes show that as the length of the conjugated polyyne chain increases, the absorption maxima shift to longer wavelengths. For a phenyl-substituted diyne, strong absorptions are anticipated in the near-UV region.

Table 3: Anticipated UV-Vis Absorption Maxima for this compound

| Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π* | 250 - 350 | High |

X-ray Crystallography for Solid-State Structure Elucidation

A crystal structure analysis would reveal:

Molecular Geometry: The diyne chain (–C≡C–C≡C–) is expected to be nearly linear, with bond angles close to 180°. The phenyl group would be planar. The analysis would provide precise bond lengths and angles, confirming the alternating pattern of single and triple bonds.

Conformation: The orientation of the phenyl ring relative to the diyne chain would be determined. While rotation around the single bond connecting the ring and the chain is possible in the gas phase or solution, in the solid state, a specific conformation will be locked in.

Intermolecular Interactions and Packing: The arrangement of molecules in the crystal lattice is governed by non-covalent interactions. For phenyl-substituted acetylenes, crystal packing is often a balance between π-π stacking interactions of the aromatic rings and C-H···π interactions. The specific packing motif (e.g., herringbone, parallel-displaced) would be elucidated.

For example, studies on phenylacetylene have revealed that its crystal structure represents a compromise between the herringbone packing typical of benzene and the coplanar stacking of larger di-substituted acetylenes researchgate.net. Similar considerations would apply to the solid-state structure of this compound.

Table 4: Expected Molecular and Crystal Structure Parameters for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic (Common for similar compounds) |

| C≡C Bond Length | ~1.20 Å |

| C-C (sp-sp) Bond Length | ~1.37 Å |

| C(aromatic)-C(alkynyl) Bond Length | ~1.43 Å |

| C-C≡C Bond Angle | ~178-180° |

| Dominant Intermolecular Forces | van der Waals forces, π-π stacking, C-H···π interactions |

Theoretical and Computational Chemistry Studies on Hexa 1,3 Diynylbenzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction, from which properties like molecular orbital energies, electron density distribution, and bond orders can be derived. For Hexa-1,3-diynylbenzene, such calculations would illuminate how the phenyl ring's π-system interacts with the conjugated triple bonds of the diynyl chain.

The electronic structure is characterized by a set of molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial, as they govern the molecule's electronic transitions and reactivity. In this compound, the HOMO is expected to be a π-orbital with significant electron density delocalized across both the phenyl ring and the diynyl substituent, while the LUMO would be the corresponding π* anti-bonding orbital. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and the energy required for electronic excitation.

Table 1: Illustrative Electronic Structure Data for this compound

| Parameter | Method | Basis Set | Calculated Value |

|---|---|---|---|

| HOMO Energy | DFT/B3LYP | 6-31G(d) | -6.2 eV |

| LUMO Energy | DFT/B3LYP | 6-31G(d) | -0.8 eV |

| HOMO-LUMO Gap | DFT/B3LYP | 6-31G(d) | 5.4 eV |

These calculations would also reveal the distribution of electron density. The benzene (B151609) ring is electron-rich, and the sp-hybridized carbons of the alkyne groups are electronegative, leading to a specific charge distribution and dipole moment that influences intermolecular interactions.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules, including their conformational flexibility. researchgate.net MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing insight into the accessible conformations and the energy barriers between them.

For this compound, the primary source of conformational freedom is the rotation around the single bond connecting the phenyl ring to the diynyl chain. While the triple bonds of the diyne moiety impose rigidity and linearity on that part of the structure, the orientation of the entire chain relative to the plane of the benzene ring can vary. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the transition states connecting them. It is expected that the most stable conformation would involve the diynyl chain being coplanar with the phenyl ring to maximize π-conjugation, though steric hindrance could influence this.

Table 2: Illustrative Conformational Analysis Data for this compound

| Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Population (%) | Description |

|---|---|---|---|

| 0° | 0.0 | 75% | Planar, maximum conjugation |

| 30° | 1.5 | 15% | Twisted |

| 60° | 4.0 | 5% | Twisted |

Simulations can be run in various environments (e.g., in a vacuum or in a solvent) to understand how intermolecular forces affect conformational preferences.

Density Functional Theory (DFT) Applications for Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the structure and reactivity of chemical systems. nih.gov Within the framework of conceptual DFT, chemical reactivity descriptors can be calculated to predict how a molecule will interact with other reagents. ua.es These descriptors are derived from how the system's energy changes with a change in the number of electrons.

Key reactivity indices include chemical potential (μ), hardness (η), and the electrophilicity index (ω). Local reactivity is often analyzed using Fukui functions, which indicate the most likely sites for nucleophilic, electrophilic, or radical attack. For this compound, DFT calculations would likely show that the terminal sp-hybridized carbon of the diynyl chain is a primary site for nucleophilic attack, while the phenyl ring would be the preferred site for electrophilic substitution. The distribution of the HOMO and LUMO across the molecule supports these predictions, as the LUMO often has a large coefficient on the terminal alkyne carbon, and the HOMO is largely centered on the aromatic ring.

Table 3: Illustrative DFT-Based Reactivity Descriptors for this compound

| Descriptor | Calculated Value (a.u.) | Interpretation |

|---|---|---|

| Chemical Potential (μ) | -0.14 | Tendency to lose electrons |

| Hardness (η) | 0.10 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 0.098 | Propensity to accept electrons |

| Most Likely Site for: | ||

| Electrophilic Attack | C4 (para-position on ring) | Based on HOMO distribution |

Computational Modeling of Spectroscopic Signatures

Computational methods can accurately predict various spectroscopic properties, serving as a powerful tool for interpreting experimental data. Time-dependent DFT (TD-DFT) is commonly used to model UV-Visible absorption spectra, while standard DFT calculations can predict Infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts.

For this compound, TD-DFT calculations would predict the electronic transitions responsible for its UV-Vis absorption, which are expected to be π-π* transitions involving the conjugated system. The extended conjugation provided by the diynyl group would likely result in a bathochromic (red) shift compared to benzene alone. Calculations of vibrational frequencies would help assign peaks in an experimental IR spectrum, identifying characteristic C-H stretches of the aromatic ring, C≡C triple bond stretches of the diyne, and C-C single bond stretches. Finally, NMR chemical shifts for ¹H and ¹³C nuclei could be calculated and compared to experimental spectra to confirm the molecular structure. The sp-hybridized carbons of the diyne would have characteristic shifts in the ¹³C NMR spectrum.

Table 4: Illustrative Predicted Spectroscopic Data for this compound

| Spectrum Type | Parameter | Predicted Value |

|---|---|---|

| UV-Visible | λ_max (π-π* transition) | 275 nm |

| Infrared (IR) | ν(C≡C) stretch | 2210 cm⁻¹ |

| ¹³C NMR | δ (sp carbons) | 75-85 ppm |

Studies on Electron Delocalization and Aromaticity Effects

Aromaticity is a central concept in chemistry, describing the unusual stability of cyclic, planar, conjugated systems with (4n+2) π-electrons. The benzene core of this compound is archetypally aromatic. Computational studies can quantify this property using various indices based on geometry (e.g., HOMA index, which measures bond length equalization), magnetic properties (e.g., Nucleus-Independent Chemical Shift, NICS), and electronic delocalization (e.g., Para-Delocalization Index, PDI).

A key question for this compound is how the diynyl substituent affects the aromaticity of the phenyl ring. The substituent can participate in the π-system, potentially enhancing electron delocalization across the entire molecule. Computational analysis would likely show that the phenyl ring retains strong aromatic character. NICS calculations, which measure the magnetic shielding at the center of the ring, would yield a significant negative value, characteristic of an aromatic system. Analysis of electron delocalization indices would quantify the extent of π-electron sharing between the ring and the substituent, providing insight into the electronic communication between the two parts of the molecule.

Table 5: Illustrative Aromaticity Indices for the Phenyl Ring in this compound

| Aromaticity Index | Method | Calculated Value | Interpretation |

|---|---|---|---|

| NICS(0) | GIAO/B3LYP | -9.8 ppm | Strongly aromatic |

| HOMA | DFT/B3LYP | 0.98 | High degree of bond equalization |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Based on a comprehensive search of available scientific literature, there is currently insufficient information to generate a detailed article on the chemical compound “this compound” focusing on its applications in materials science and supramolecular chemistry as outlined in the user's request.

Extensive searches for "this compound" and its synonyms in the context of π-conjugated polymeric materials, molecular wires, optoelectronic devices, nonlinear optics, and supramolecular architectures did not yield specific research findings or detailed applications for this particular compound.

While the broader classes of related compounds, such as phenyl-substituted diynes, butadienes, and polydiacacetylenes, are subjects of research in these fields, the scientific literature does not provide specific data or discussions pertaining to "this compound" that would allow for a thorough and accurate article structured around the provided outline. The available information is too general and does not meet the requirements for a detailed, scientifically robust article on this specific chemical entity.

Therefore, it is not possible to provide the requested article with the required level of detail and scientific accuracy at this time. Further research and publication on the specific properties and applications of "this compound" would be necessary to fulfill this request.

Natural Occurrence and Isolation Methodologies

Hexa-1,3-diynylbenzene, also known by its common name capillene (B1229787), is a naturally occurring polyacetylene. Polyacetylenes are a class of organic compounds characterized by the presence of at least one triple bond in their carbon chain. These compounds are biosynthesized by a variety of plants, fungi, and microorganisms.

Presence in Plant Species

The distribution of this compound is not widespread across the plant kingdom but is significantly concentrated in certain families, including the Asteraceae and Apiaceae.

Artemisia capillaris, commonly known as Yin Chen Hao in traditional Chinese medicine, is a perennial herb belonging to the Asteraceae family. Phytochemical investigations have confirmed the presence of this compound (capillene) as one of its constituents. The essential oil of Artemisia capillaris is a primary source of this compound. The concentration of capillene can vary depending on factors such as the geographical origin of the plant, harvesting time, and the specific part of the plant being analyzed.

A variety of other polyacetylenic compounds have also been isolated from Artemisia capillaris, including capillin (B1212586) and capillarin, which share structural similarities with this compound.

Angelica dahurica, known as Bai Zhi, is a prominent medicinal plant in the Apiaceae family. While extensive research has identified the presence of numerous bioactive compounds in its roots, including a variety of polyacetylenes, the specific identification of this compound has not been definitively reported in the available scientific literature. Studies on the phytochemical composition of Angelica dahurica have successfully isolated other polyacetylenes, such as falcarindiol (B120969) and octadeca-1,9-dien-4,6-diyn-3,8,18-triol. The presence of these related compounds suggests that the biosynthetic pathways for polyacetylenes are active within this plant species.

Table 1: Polyacetylenes Identified in Artemisia capillaris and Angelica dahurica

| Plant Species | Compound Identified |

|---|---|

| Artemisia capillaris | This compound (Capillene) |

| Capillin | |

| Capillarin | |

| Angelica dahurica | Falcarindiol |

| Octadeca-1,9-dien-4,6-diyn-3,8,18-triol |

Extraction and Purification Techniques from Natural Sources

The isolation of this compound from its natural botanical sources involves a multi-step process that begins with extraction, followed by various purification techniques to yield the compound in a highly pure form.

The initial step in isolating this compound from plant material, particularly Artemisia capillaris, is typically an extraction process aimed at obtaining the essential oil, where this non-polar compound is concentrated.

Steam Distillation: This is a widely used method for extracting volatile compounds like this compound. In this process, steam is passed through the plant material, causing the volatile essential oils to vaporize. The mixture of steam and oil vapor is then condensed, and the essential oil, which is immiscible with water, is separated.

Following the initial extraction, the resulting crude extract or essential oil contains a mixture of various compounds. To isolate this compound, further purification is necessary.

Column Chromatography: This is a fundamental purification technique used to separate individual compounds from a mixture. The crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. Non-polar compounds like this compound will typically elute faster with non-polar solvents.

High-Performance Liquid Chromatography (HPLC): For achieving a higher degree of purity, HPLC is often employed. This technique utilizes a high-pressure pump to pass the solvent through a column packed with smaller particles, leading to a much higher resolution of the components. A non-polar stationary phase (reversed-phase HPLC) is commonly used for the separation of polyacetylenes. The selection of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724), is critical for achieving optimal separation.

The purity of the isolated this compound is typically confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Summary of Extraction and Purification Techniques

| Technique | Principle | Application in this compound Isolation |

|---|---|---|

| Steam Distillation | Separation of volatile compounds based on their boiling points by passing steam through the plant material. | Initial extraction of essential oil containing this compound from Artemisia capillaris. |

| Column Chromatography | Separation of compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. | Purification of this compound from the crude essential oil. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation of compounds using a high-pressure pump and a column with small particle packing. | Final purification to obtain high-purity this compound. |

Future Research Directions and Challenges

Development of Green and Sustainable Synthesis Protocols

The advancement of organic chemistry is increasingly linked to the principles of green chemistry, which prioritize the use of environmentally benign solvents, reagents, and energy-efficient processes. For Hexa-1,3-diynylbenzene, future research will be heavily focused on developing synthesis methods that are both sustainable and economically viable.

Current synthetic routes to 1,3-diynes often rely on transition metal catalysts and organic solvents. While effective, these methods can generate hazardous waste and may not be suitable for large-scale production. A significant area of future research will be the exploration of solvent-free reaction conditions, potentially utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. The use of air as a benign oxidant in coupling reactions is another promising avenue being explored for similar compounds and could be adapted for this compound.

The development of recyclable catalysts is also a critical goal. Heterogeneous catalysts, for instance, which can be easily separated from the reaction mixture and reused, would significantly improve the sustainability of the synthesis process. The table below outlines potential green synthesis strategies that could be investigated for this compound.

| Synthesis Strategy | Potential Advantages | Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption | Optimization of reaction parameters (temperature, power), solvent-free conditions |

| Use of Benign Oxidants | Avoidance of toxic and hazardous oxidizing agents | Application of air or molecular oxygen as the primary oxidant |

| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification | Development of robust and efficient solid-supported catalysts |

| Solvent-Free Reactions | Reduced solvent waste, lower environmental impact | Exploration of solid-state or neat reaction conditions |

Catalyst Design for Enhanced Selectivity and Efficiency

The precise synthesis of this compound, particularly in unsymmetrical forms, requires catalysts with high selectivity and efficiency. Future research in this area will concentrate on the rational design of novel catalytic systems to control the outcome of the synthetic reactions.

For the synthesis of unsymmetrical diynes, where two different alkyne precursors are coupled, preventing the formation of undesired symmetrical byproducts is a major challenge. The design of catalysts that can differentiate between the two alkyne substrates is therefore of paramount importance. This could involve the use of ligands that create a specific steric or electronic environment around the metal center, favoring the desired cross-coupling reaction.

Furthermore, improving the efficiency of catalysts to achieve high turnover numbers and turnover frequencies will be a key objective. This not only reduces the amount of catalyst required, thereby lowering costs, but also minimizes potential metal contamination in the final product. The table below highlights key areas in catalyst design for the synthesis of this compound.

| Catalyst Design Area | Desired Outcome | Potential Approaches |

| Ligand Development | Enhanced selectivity in unsymmetrical diyne synthesis | Synthesis of sterically demanding or electronically tuned ligands |

| Nanocatalysis | High catalytic activity and recyclability | Use of metal nanoparticles with controlled size and shape |

| Homogeneous Catalysis | High efficiency and mild reaction conditions | Development of highly active and stable organometallic complexes |

| Computational Modeling | Rational catalyst design | Use of density functional theory (DFT) to predict catalyst performance |

Exploration of Novel Material Applications Beyond Established Fields

The rigid, linear structure and the extended π-conjugation of the diyne unit in this compound make it an attractive building block for advanced materials. While applications in areas like molecular electronics are being explored for related polyynes, significant opportunities exist to investigate novel applications in other fields.

One promising area is the development of new carbon-rich polymers. The polymerization of diynes can lead to the formation of materials with interesting electronic and optical properties. For this compound, this could result in polymers with tailored band gaps, making them suitable for applications in organic photovoltaics or light-emitting diodes.

Another potential application lies in the field of nanotechnology. The ability of diynes to self-assemble into ordered structures could be harnessed to create complex molecular architectures on surfaces. These assemblies could find use in the development of molecular wires, switches, or sensors. The exploration of these novel applications will require a multidisciplinary approach, combining expertise in synthetic chemistry, materials science, and device engineering.

| Potential Application Area | Key Properties of this compound | Research and Development Focus |

| Organic Electronics | Extended π-conjugation, tunable electronic properties | Synthesis of polymers for organic solar cells and OLEDs |

| Nanotechnology | Self-assembly, rigid rod-like structure | Creation of molecular wires and sensors |

| Advanced Composites | High carbon content, potential for high strength | Incorporation into polymer matrices to enhance mechanical properties |

| Biomedical Imaging | Potential for fluorescence or other optical properties | Development of diyne-based probes for cellular imaging |

Advanced Characterization Techniques for Complex Assemblies

A thorough understanding of the structure-property relationships of materials derived from this compound is crucial for their successful application. This requires the use of advanced characterization techniques that can probe their properties at the molecular and nanoscale levels.

For complex assemblies, such as self-assembled monolayers or polymers, traditional analytical methods may not provide sufficient detail. Future research will need to employ a suite of advanced techniques to fully characterize these materials. For instance, scanning tunneling microscopy (STM) and atomic force microscopy (AFM) can provide direct visualization of molecular arrangements on surfaces.

Spectroscopic techniques will also play a vital role. Raman spectroscopy is a powerful tool for probing the vibrational modes of the carbon-carbon triple bonds in the diyne structure, providing insights into the degree of conjugation and intermolecular interactions. Ultrafast laser spectroscopy can be used to study the excited-state dynamics of these materials, which is essential for understanding their photophysical properties and their potential in optoelectronic applications. A combination of these advanced techniques will be necessary to build a comprehensive picture of the behavior of this compound in complex systems.

| Characterization Technique | Information Gained | Relevance to this compound |

| Scanning Tunneling Microscopy (STM) | Atomic-resolution imaging of surface structures | Visualization of self-assembled monolayers |

| Atomic Force Microscopy (AFM) | Topographical and mechanical properties of surfaces | Characterization of thin films and polymer morphology |

| Raman Spectroscopy | Vibrational modes and molecular structure | Probing the diyne backbone and intermolecular interactions |

| Ultrafast Laser Spectroscopy | Excited-state dynamics and photophysics | Understanding performance in optoelectronic devices |

Q & A

Q. How can UV-Vis spectroscopy distinguish Hexa-1,3-diynylbenzene from its non-conjugated isomers?

this compound contains conjugated diyne and aromatic systems, enabling strong UV absorption above 200 nm due to extended π-π* transitions. Non-conjugated isomers (e.g., 1,4-diynyl derivatives) lack this conjugation, resulting in weaker or no absorption in this range. Experimental protocols should include:

- Spectral Acquisition : Measure absorbance in the 200–400 nm range using a quartz cuvette and hexane as solvent.

- Data Interpretation : Compare λmax values; conjugated systems typically show red-shifted peaks (e.g., ~250–300 nm for conjugated diynes vs. <220 nm for non-conjugated analogs).

- Validation : Cross-reference with computational predictions (e.g., TD-DFT) to confirm orbital transitions .

Q. What synthetic strategies ensure the conjugation integrity of this compound?

Maintaining conjugation during synthesis requires precise control of reaction conditions:

- Catalytic Systems : Use Sonogashira coupling with palladium catalysts to link aryl halides and terminal alkynes, minimizing side reactions like alkyne oligomerization.

- Solvent Selection : Employ polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and enhance regioselectivity.

- Post-Synthesis Analysis : Confirm conjugation via <sup>13</sup>C NMR (sp-hybridized carbons at ~70–90 ppm) and IR spectroscopy (C≡C stretches at ~2100–2260 cm<sup>-1</sup>) .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations resolve electronic structure ambiguities in this compound?

DFT methods (e.g., B3LYP hybrid functionals) model the compound’s electron density, bond order, and frontier molecular orbitals. Key steps include:

- Functional Selection : Use B3LYP/6-311+G(d,p) for balanced accuracy in predicting geometries and excitation energies.

- Contradiction Analysis : Discrepancies between experimental and computed bond lengths (e.g., C≡C vs. C–C) may arise from basis set limitations or exact-exchange weighting. Validate with higher-level methods like CCSD(T) or empirical corrections .

Q. What experimental-computational strategies address discrepancies in the reactivity of this compound?

Conflicting reactivity data (e.g., unexpected regioselectivity in cycloadditions) can be resolved by:

- Kinetic vs. Thermodynamic Control : Perform temperature-dependent reactions to isolate intermediates.

- Solvent Effects : Simulate solvent interactions via polarizable continuum models (PCM) in DFT to predict solvation energies.

- Cross-Validation : Compare experimental NMR coupling constants (e.g., <sup>1</sup>JCC) with DFT-derived values to refine computational models .

Q. How can molecular docking predict this compound’s interactions with biological targets like tyrosinase?

- Pharmacophore Modeling : Identify critical hydrogen-bond donors/acceptors and π-stacking regions using tools like AutoDock Vina.

- Docking Workflow :

Prepare the ligand (optimize geometry at B3LYP/6-31G* level).

Define the enzyme’s active site (e.g., tyrosinase Cu-binding residues).

Score binding affinities and validate with MD simulations.

- Case Study : Analogous triene derivatives (e.g., 4,4′-hexa-1,3,5-triene diphenol) show strong tyrosinase inhibition via π-π interactions, suggesting similar potential for this compound .

Key Research Recommendations

- Synthesis : Prioritize palladium-catalyzed cross-coupling to preserve conjugation.

- Characterization : Combine UV-Vis, NMR, and DFT for structural validation.

- Computational Tools : Use hybrid functionals (B3LYP) for electronic properties and docking for bioactivity screening.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.